1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde

Catalog No.
S13853766
CAS No.
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbalde...

Product Name

1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde

IUPAC Name

1-(hydroxymethyl)-2,3-dihydroindene-1-carbaldehyde

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c12-7-11(8-13)6-5-9-3-1-2-4-10(9)11/h1-4,7,13H,5-6,8H2

InChI Key

MLARJZYVBKQMBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(CO)C=O

1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound characterized by its unique structure and functional groups. With the molecular formula C11H12O2C_{11}H_{12}O_{2} and a molecular weight of approximately 176.21 g/mol, this compound features a hydroxymethyl group attached to a dihydroindene framework, along with an aldehyde functional group. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry .

The reactivity of 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde can be attributed to its functional groups. Common reactions include:

  • Aldol Condensation: The aldehyde group can participate in aldol reactions, leading to the formation of β-hydroxy aldehydes or ketones.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid.

These reactions are fundamental in synthetic organic chemistry for creating more complex molecules from simpler precursors.

The synthesis of 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde can be achieved through several methods:

  • Reduction of Indanone: Starting from 1-indanone, reduction with sodium borohydride followed by oxidation can yield the desired aldehyde.
  • Grignard Reaction: Reacting 1-indanone with a Grignard reagent forms an alcohol intermediate that can be oxidized to produce the aldehyde.
  • Direct Hydroxymethylation: This involves the introduction of a hydroxymethyl group through formaldehyde or paraformaldehyde under acidic conditions.

These methods highlight the versatility of synthetic routes available for obtaining this compound.

1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde has several applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Potential Drug Development: Due to its biological activity profile, it may be explored as a precursor for developing new therapeutic agents.
  • Fragrance and Flavor Industry: Similar compounds are often utilized in creating fragrances and flavoring agents due to their aromatic properties.

Several compounds share structural similarities with 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
2,3-Dihydro-1H-indene-1-carbaldehydeC10H10OC_{10}H_{10}O146.19 g/molLacks hydroxymethyl group; simpler structure
3-Methyl-2,3-dihydro-1H-indene-1-oneC10H10OC_{10}H_{10}O146.19 g/molContains a methyl group instead of hydroxymethyl
2-Ethyl-2,3-dihydro-1H-indene-2-carbaldehydeC12H14OC_{12}H_{14}O174.24 g/molEthyl substitution; larger size

These compounds highlight the diversity within the indene family and underscore the unique presence of both hydroxymethyl and aldehyde functionalities in 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde, which may contribute to its distinct chemical properties and potential applications .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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